molecular formula C8H9NO3 B2569712 5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid CAS No. 2309458-43-1

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid

Cat. No. B2569712
CAS RN: 2309458-43-1
M. Wt: 167.164
InChI Key: PTDLPAJQRVSJOM-UHFFFAOYSA-N
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Description

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .


Synthesis Analysis

HMF can be synthesized from both hexoses such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of HMF .


Molecular Structure Analysis

The molecular structure of HMF derived humins has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .


Chemical Reactions Analysis

HMF can form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .


Physical And Chemical Properties Analysis

HMF has a molar mass of 126.111 g·mol−1, a density of 1.29 g/cm3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .

Scientific Research Applications

Enzymatic and Biochemical Studies

The compound has also been spotlighted in biochemical research, particularly in the study of DNA modifications. 5-Hydroxymethylcytosine, a modification derived from 5-methylcytosine, plays a crucial role in mammalian DNA, with its dynamics being fundamental to understanding genetic regulation and disease mechanisms. Research in this area emphasizes the stability of hydroxymethylcytosine as a DNA modification, contrary to being a mere transient intermediate, thus providing insights into the epigenetic regulation and potential implications for cancer research (Bachman et al., 2014).

Catalysis and Reaction Mechanisms

Moreover, 5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid and its derivatives have been subjects of catalysis studies, particularly in the context of enzymatic reactions. An example includes investigations into 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, which catalyzes the hydroxylation and ring-opening of aromatic substrates to yield aliphatic products. This research sheds light on the enzyme's mechanism, offering perspectives on the synthesis of biologically active compounds and environmental degradation of organic pollutants (Chaiyen, Brissette, Ballou, & Massey, 1997).

Spectroscopic and Physical Chemistry Insights

The acid and its related compounds have also been analyzed for their spectroscopic properties, contributing to the understanding of hydrogen bonding and molecular interactions critical in the formation of liquid crystalline phases. Such studies are pivotal in material science, offering a basis for designing new materials with specific optical and electronic properties (Martinez-Felipe et al., 2016).

Future Directions

The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis . The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention .

properties

IUPAC Name

5-(hydroxymethyl)-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-2-7(8(11)12)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDLPAJQRVSJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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